molecular formula C9H11ClN2O2S B6214843 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride CAS No. 2751620-23-0

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B6214843
CAS RN: 2751620-23-0
M. Wt: 246.7
InChI Key:
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Description

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride (DCPSC) is a sulfonyl chloride compound that is used as a reagent in organic synthesis. It is a colorless, non-flammable, and water-soluble solid with a melting point of 40-41°C. DCPSC is used in a variety of applications, including the synthesis of drugs, polymers, and other organic compounds. It is also used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of amines.

Scientific Research Applications

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of drugs, polymers, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of amines. Additionally, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has been used in the synthesis of heterocyclic compounds, such as pyrazoles and imidazoles.

Mechanism of Action

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride compound that is used as a reagent in organic synthesis. It is a colorless, non-flammable, and water-soluble solid with a melting point of 40-41°C. 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride acts as a nucleophilic reagent, meaning that it can react with electrophiles such as carbonyl compounds. It is also an anion-stabilizing reagent, meaning that it can stabilize anions and facilitate their reactions.
Biochemical and Physiological Effects
Due to its reactivity, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has the potential to interact with biological molecules, such as proteins and nucleic acids. However, due to its low solubility in water and low volatility, it is not expected to have significant biological effects.

Advantages and Limitations for Lab Experiments

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several advantages for use in laboratory experiments. It is a non-flammable, water-soluble solid with a relatively low melting point. It is also a relatively inexpensive reagent and is readily available from chemical suppliers. However, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is also a very reactive compound and should be handled with caution.

Future Directions

In the future, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride could be used to synthesize a variety of compounds, including heterocyclic compounds and polymers. It could also be used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of amines. Additionally, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride could be used to study the effects of sulfonyl chlorides on biological molecules, such as proteins and nucleic acids. Finally, 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride could be used to develop new methods for the synthesis of drugs and other organic compounds.

Synthesis Methods

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is synthesized by the reaction of 1,3-dicyclopropyl-1H-pyrazole with thionyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out at room temperature and is complete in a few minutes. The product is then isolated by filtration or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonic acid with thionyl chloride.", "Starting Materials": [ "1,3-dicyclopropyl-1H-pyrazole-4-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "1. Dissolve 1,3-dicyclopropyl-1H-pyrazole-4-sulfonic acid in a dry solvent such as dichloromethane or chloroform.", "2. Add thionyl chloride dropwise to the solution while stirring.", "3. Continue stirring the mixture for several hours at room temperature or under reflux.", "4. Remove the solvent under reduced pressure to obtain the crude product.", "5. Purify the product by recrystallization or column chromatography using a suitable solvent system." ] }

CAS RN

2751620-23-0

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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